2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine
CAS No.: 1260779-70-1
Cat. No.: VC0059198
Molecular Formula: C9H9F3N2
Molecular Weight: 202.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260779-70-1 |
|---|---|
| Molecular Formula | C9H9F3N2 |
| Molecular Weight | 202.18 |
| IUPAC Name | 2-(azetidin-3-yl)-5-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C9H9F3N2/c10-9(11,12)7-1-2-8(14-5-7)6-3-13-4-6/h1-2,5-6,13H,3-4H2 |
| Standard InChI Key | VTOMIJLPOWJWGB-UHFFFAOYSA-N |
| SMILES | C1C(CN1)C2=NC=C(C=C2)C(F)(F)F |
Introduction
Chemical Structure and Properties
2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine combines two key structural elements: an azetidine ring connected at the 3-position to a pyridine ring containing a trifluoromethyl substituent at position 5. This unique combination creates a molecule with distinctive chemical and potential pharmacological properties.
Structural Components
The azetidine component is a four-membered heterocyclic ring containing one nitrogen atom. This highly strained ring system contributes unique conformational properties that can significantly influence molecular recognition events in biological systems. The connection at the 3-position of the azetidine creates a specific spatial arrangement that may be critical for potential biological activities.
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It enhances lipophilicity, potentially improving membrane permeability
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It alters the electronic distribution within the pyridine ring
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It provides metabolic stability against oxidative metabolism
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It can function as a hydrogen-bond acceptor in biological interactions
Physical and Chemical Properties
Based on structural analysis, 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine would be expected to exhibit the following physicochemical properties:
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A crystalline solid under standard conditions
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Enhanced lipophilicity compared to non-fluorinated analogues
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Moderate to good solubility in organic solvents
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Limited water solubility
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Stability against oxidative metabolism due to the trifluoromethyl group
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Weak basicity from the nitrogen atoms in both rings
Synthesis Methods
The preparation of 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine requires specialized synthetic approaches. Based on established methodologies for related compounds, several synthetic routes can be proposed.
Azetidine Ring Formation
The azetidine component represents a synthetic challenge due to the strain inherent in four-membered rings. Several approaches to azetidine synthesis have been reported in the literature that could be adapted for this compound.
One potential approach involves starting with N-t-butyl-O-trimethylsilylazetidine, as described in patent literature. This precursor can be converted to desired azetidine derivatives through a series of transformations beginning with hydrolysis using hydrochloric acid . The patent describes a process where:
"N-t-butyl-O-trimethylsilylazetidine 400 g, 2 mol is added portionwise to 3N Hydrochloric acid solution (733 mL) at room temperature, and the resulting mixture is stirred at ambient temperature... After 1 hour, the pink mixture is extracted once with ether (ca. 500 mL) to remove the silyl ether."
The resulting intermediate can then undergo further functionalization to introduce the required substituents for connection to the pyridine ring.
Coupling of Key Components
The connection between the azetidine and pyridine components could be achieved through several methods:
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Nucleophilic aromatic substitution if the pyridine contains an appropriate leaving group at position 2
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Palladium-catalyzed cross-coupling reactions between appropriately functionalized azetidine and pyridine building blocks
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Reductive amination protocols if suitable functional groups are present
Structure-Activity Relationships
Understanding the structure-activity relationships of 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine requires examination of related chemical entities and their biological activities.
Azetidine Bioisosterism
Research on related compounds has demonstrated that azetidine-containing structures can serve as effective bioisosteric replacements for other ring systems. For example, in studies of metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulators, researchers found that:
"The 3-(azetidin-3-yl)-1H-benzimidazol-2-one core exemplified with compound 21, stood out as an optimal bioisosteric replacement of the spiro-oxindole piperidine."
This suggests that the azetidin-3-yl moiety present in our target compound may confer similar advantageous properties when incorporated into different molecular scaffolds.
Impact of Trifluoromethyl Substitution
The trifluoromethyl group at position 5 of the pyridine ring likely contributes significantly to the compound's properties. In related research, incorporation of trifluoromethyl groups has been shown to enhance both potency and metabolic stability:
Comparison with Related Compounds
Examining structural analogues provides valuable insights into the potential properties of 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine.
Positional Isomers
The position of the trifluoromethyl group on the pyridine ring significantly influences the compound's properties. Key positional isomers include:
| Compound | Structure Variation | Predicted Property Differences |
|---|---|---|
| 2-(Azetidin-3-yl)-3-(trifluoromethyl)pyridine | CF3 at position 3 | Altered electronic distribution, different steric effects near pyridine nitrogen |
| 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine | CF3 at position 4 | Modified dipole moment, different interaction with binding pockets |
| 2-(Azetidin-3-yl)-6-(trifluoromethyl)pyridine | CF3 at position 6 | Steric effects near connection point, altered electronic distribution |
These positional variations would likely result in different binding modes with biological targets and potentially different pharmacological profiles.
Bioisosteric Replacements
Several bioisosteric replacements could be considered for components of 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine:
| Original Component | Bioisosteric Replacement | Potential Impact |
|---|---|---|
| Azetidine | Pyrrolidine | Reduced ring strain, increased flexibility |
| Azetidine | Cyclopropylamine | Maintained rigidity, altered bond angles |
| Pyridine | Pyrimidine | Additional nitrogen, altered electronics |
| CF3 group | CHF2 or CH2F | Reduced lipophilicity, maintained electronic effects |
Research on related azetidine-containing compounds has demonstrated that the 3-(azetidin-3-yl)-1H-benzimidazol-2-one core serves as an effective bioisosteric replacement for spiro-oxindole piperidine in mGluR2 PAMs . This suggests that azetidine-containing structures like our target compound might offer advantages over other nitrogen heterocycles in certain biological contexts.
Research Limitations and Future Directions
Current research on 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine appears limited, suggesting several important directions for future investigation.
Current Knowledge Gaps
Several critical aspects of this compound remain underexplored:
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Detailed physical properties data (melting point, solubility parameters, etc.)
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Comprehensive pharmacological profiling against diverse targets
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Metabolic fate and pharmacokinetic parameters
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Specific synthetic routes optimized for this compound
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Crystallographic data to confirm precise three-dimensional structure
Proposed Research Directions
To address these knowledge gaps, several research approaches could be pursued:
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Comprehensive synthesis optimization studies to establish efficient routes to the compound and its analogues
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X-ray crystallography to determine precise molecular geometry
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Broad pharmacological screening against receptor panels to identify potential biological targets
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Metabolic stability studies in various systems (microsomes, hepatocytes, in vivo models)
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Structure-activity relationship studies examining modifications to each region of the molecule
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